1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl group and the imidazo[2,1-b]thiazole core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step synthetic routesThe final step often involves the coupling of the imidazo[2,1-b]thiazole intermediate with piperidine-4-carboxylic acid under specific reaction conditions .
Chemical Reactions Analysis
1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the imidazo[2,1-b]thiazole core and the nitrophenyl group.
Comparison with Similar Compounds
1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also exhibit significant biological activities but differ in their core structure and substituent groups.
Imidazo[2,1-b]thiazole carboxamide derivatives: These compounds have been studied for their anti-mycobacterial properties and show different activity profiles compared to the piperidine-4-carboxylic acid derivative. The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[[6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H18N4O4S/c23-17(24)12-4-6-20(7-5-12)11-15-16(19-18-21(15)8-9-27-18)13-2-1-3-14(10-13)22(25)26/h1-3,8-10,12H,4-7,11H2,(H,23,24) |
InChI Key |
IYEAMWKVHIPYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.